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Compound of Interest

Compound Name: 2-Chloro-5-(chloromethyl)pyridine

Cat. No.: B046043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the key chemical intermediate, 2-Chloro-5-(chloromethyl)pyridine. This document details the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the experimental protocols utilized for their acquisition. This information is critical for the

identification, characterization, and quality control of this compound in research and drug

development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Chloro-5-(chloromethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (ppm) Multiplicity Assignment

8.42 s H-6

7.75 d H-4

7.35 d H-3

4.58 s -CH₂Cl

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm) Assignment

150.8 C-2

149.5 C-6

138.8 C-4

134.0 C-5

124.2 C-3

44.5 -CH₂Cl

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Interpretation

~3050 Aromatic C-H Stretch

~2960 Aliphatic C-H Stretch

~1580, 1470, 1380 Pyridine Ring C=C and C=N Stretching

~1110 C-Cl Stretch (Aromatic)

~740 C-Cl Stretch (Aliphatic)
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Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

161 30 [M]⁺ (Molecular Ion, ³⁵Cl₂)

163 20 [M+2]⁺ (³⁵Cl³⁷Cl)

165 3 [M+4]⁺ (³⁷Cl₂)

126 100 [M - Cl]⁺

128 33 [M - Cl]⁺ (with ³⁷Cl)

91 40 [M - Cl - Cl]⁺ or [C₅H₄NCH₂]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy
A sample of 2-Chloro-5-(chloromethyl)pyridine (approximately 10-20 mg) was dissolved in

deuterated chloroform (CDCl₃, ~0.7 mL). The solution was transferred to a 5 mm NMR tube. ¹H

and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard

(0.00 ppm).

Infrared (IR) Spectroscopy
The IR spectrum was obtained using the KBr (potassium bromide) pellet method. A small

amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry KBr

powder in an agate mortar. The resulting mixture was then compressed into a thin, transparent

pellet using a hydraulic press. The IR spectrum was recorded using a Fourier Transform

Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)
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The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)

instrument equipped with an Electron Ionization (EI) source. A dilute solution of the sample in a

volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC. The

components were separated on a capillary column and subsequently introduced into the mass

spectrometer. The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Chloro-5-(chloromethyl)pyridine.
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Caption: General Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-5-
(chloromethyl)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046043#spectroscopic-data-of-2-chloro-5-
chloromethyl-pyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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